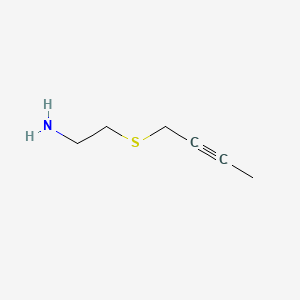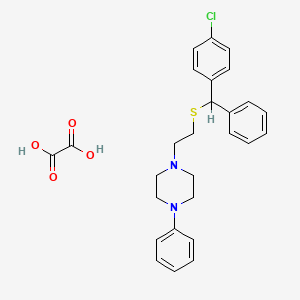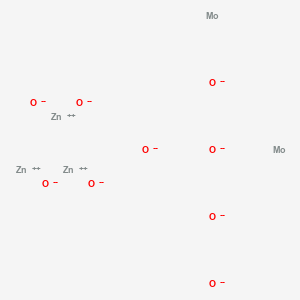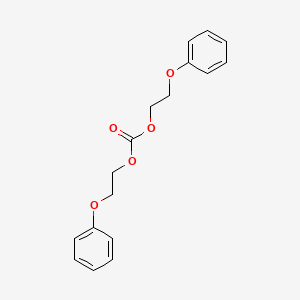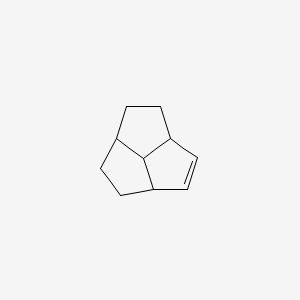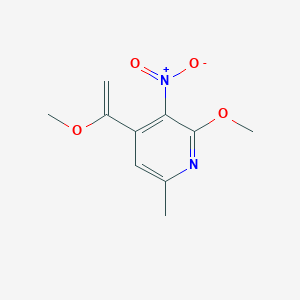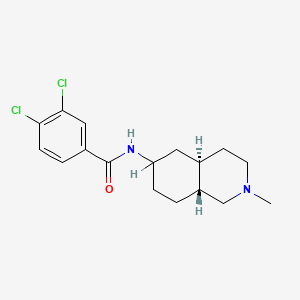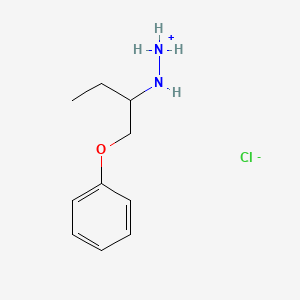
((1-Phenoxymethyl)propyl)hydrazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((1-Phenoxymethyl)propyl)hydrazine hydrochloride is a chemical compound with the molecular formula C10-H16-N2-O.Cl-H and a molecular weight of 216.74 It is a derivative of hydrazine, characterized by the presence of a phenoxymethyl group attached to a propyl chain
Preparation Methods
The synthesis of ((1-Phenoxymethyl)propyl)hydrazine hydrochloride involves several steps. One common method includes the reaction of an appropriate hydrazine derivative with a phenoxymethylpropyl halide under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at a temperature range of 0-5°C to ensure the stability of the intermediate products . Industrial production methods may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to optimize yield and purity .
Chemical Reactions Analysis
Scientific Research Applications
((1-Phenoxymethyl)propyl)hydrazine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of ((1-Phenoxymethyl)propyl)hydrazine hydrochloride involves its interaction with specific molecular targets. It can act as a nucleophilic agent, reacting with electrophilic centers in biological molecules. This interaction can lead to the inhibition of enzyme activity or the modification of protein structures . The compound’s effects are mediated through pathways involving the formation of hydrazone or azine intermediates .
Comparison with Similar Compounds
((1-Phenoxymethyl)propyl)hydrazine hydrochloride can be compared with other hydrazine derivatives such as phenylhydrazine and propylhydrazine hydrochloride. While all these compounds share a common hydrazine core, this compound is unique due to the presence of the phenoxymethyl group, which imparts distinct chemical properties and reactivity . This uniqueness makes it valuable in specific applications where other hydrazine derivatives may not be suitable.
Similar Compounds
- Phenylhydrazine
- Propylhydrazine hydrochloride
- 1,1-Disubstituted hydrazines
Properties
CAS No. |
69782-01-0 |
|---|---|
Molecular Formula |
C10H17ClN2O |
Molecular Weight |
216.71 g/mol |
IUPAC Name |
(1-phenoxybutan-2-ylamino)azanium;chloride |
InChI |
InChI=1S/C10H16N2O.ClH/c1-2-9(12-11)8-13-10-6-4-3-5-7-10;/h3-7,9,12H,2,8,11H2,1H3;1H |
InChI Key |
YHZJEHPLMHXNKT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC1=CC=CC=C1)N[NH3+].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


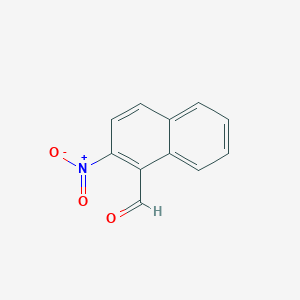
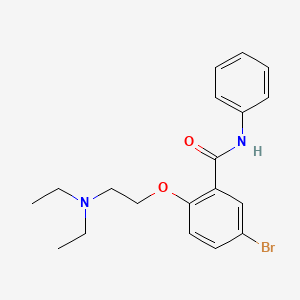
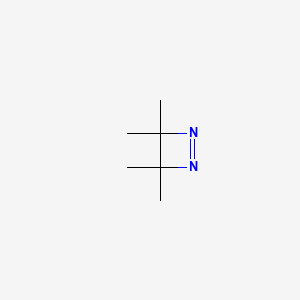

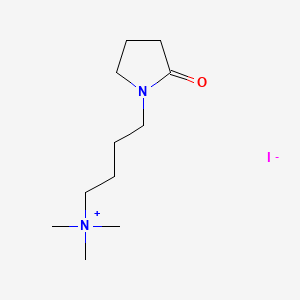
![Hexyl 1-[(2-{[(hexyloxy)carbonyl]oxy}ethyl)amino]-1-oxopropan-2-yl carbonate](/img/structure/B13761248.png)
